molecular formula C17H14ClNO3S B2931019 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide CAS No. 2034285-37-3

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Cat. No.: B2931019
CAS No.: 2034285-37-3
M. Wt: 347.81
InChI Key: KULZWJHHVYFSIY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a chloro group, a furan ring, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-3-yl benzyl intermediate: This step involves the reaction of furan-3-ylmethanol with a suitable benzylating agent under basic conditions to form the furan-3-yl benzyl intermediate.

    Chlorination: The intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Sulfonamide formation: Finally, the chlorinated intermediate is reacted with benzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.

    Oxidation and reduction: The furan ring and benzenesulfonamide moiety can participate in oxidation and reduction reactions, respectively.

    Coupling reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution reactions: Products include derivatives with different substituents replacing the chloro group.

    Oxidation and reduction: Products include oxidized or reduced forms of the furan ring and benzenesulfonamide moiety.

    Coupling reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: Compounds such as 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide share structural similarities and exhibit similar biological activities.

    Furan-containing compounds: Compounds with furan rings, such as furan-2-ylmethanol, have comparable chemical properties and reactivity.

Uniqueness

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the combination of its chloro group, furan ring, and benzenesulfonamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULZWJHHVYFSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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